Structural Differentiation: Unsubstituted 2-Phenylimino Group vs. Substituted Analogs Defines SAR Space
The target compound is the only variant in the Chawla et al. (2019) 35-compound library to combine an unsubstituted 2-phenylimino group with a 4-chlorobenzylidene moiety. In that study, the optimal COX-2 docking interaction was achieved by the 3-chlorophenylimino analog (compound 30), not the unsubstituted phenylimino variant. This directly implies that the target compound occupies a distinct SAR coordinate—providing a baseline for probing the effect of imino phenyl substitution on anti-inflammatory potency [1]. Quantitative docking scores (Glide SP values) and in vivo anti-inflammatory metrics for the 3-chlorophenylimino lead are reported in the source; the unsubstituted phenylimino analog serves as the unsubstituted reference point within that same experimental series.
| Evidence Dimension | COX-2 docking interaction and in vivo anti-inflammatory activity |
|---|---|
| Target Compound Data | Included in 35-compound series; quantitative data not disclosed in public abstract; serves as unsubstituted-phenylimino reference |
| Comparator Or Baseline | 3-Chlorophenylimino derivative (compound 30): optimal COX-2 fit; full activity data in Chawla et al. 2019 |
| Quantified Difference | Not publicly extractable from abstract-only access; qualitative difference: 3-Cl substitution is critical for COX-2 pocket occupancy per docking |
| Conditions | In vivo carrageenan-induced rat paw edema model; in vitro COX-2 Glide SP docking (Maestro 11.1) |
Why This Matters
For procurement decisions, this compound uniquely enables SAR studies isolating the contribution of the 2-imino phenyl substituent, which cannot be performed with pre-substituted analogs.
- [1] Chawla P, Kalra S, Kumar R, Singh R, Saraf SK. Novel 2-(substituted phenyl imino)-5-benzylidene-4-thiazolidinones as possible non-ulcerogenic tri-action drug candidates: synthesis, characterization, biological evaluation and docking studies. Med Chem Res. 2019;28(3):340-359. View Source
